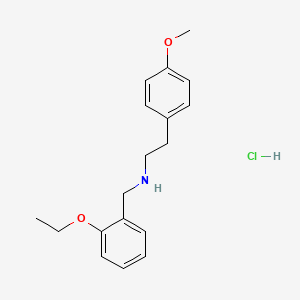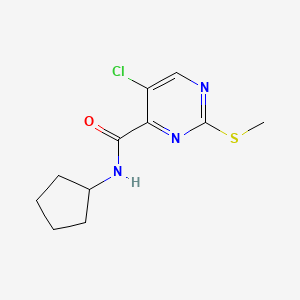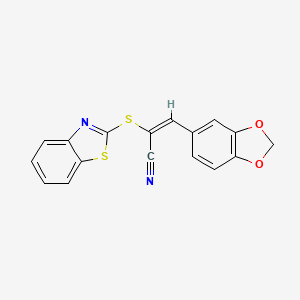
N-(2-ethoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride, commonly known as EBME, is a chemical compound that has been widely used in scientific research. It belongs to the class of phenethylamines and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of EBME is not fully understood, but it is believed to act as a partial agonist at serotonin receptors. It has been found to have a higher affinity for the 5-HT2A receptor subtype compared to other serotonin receptor subtypes. EBME has also been found to have a moderate affinity for dopamine receptors, particularly the D2 receptor subtype.
Biochemical and Physiological Effects
EBME has been found to have various biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to an increase in mood and a reduction in anxiety. EBME has also been found to have a stimulant effect on the central nervous system, leading to increased alertness and wakefulness.
実験室実験の利点と制限
EBME has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also has a high affinity for serotonin receptors, making it a useful tool for studying the role of serotonin in various physiological processes.
However, there are also limitations to the use of EBME in lab experiments. It has a relatively short half-life, which can make it difficult to measure its effects over an extended period. It also has a moderate affinity for dopamine receptors, which can complicate the interpretation of results when studying the effects of phenethylamines on dopamine receptors.
将来の方向性
There are several future directions for research on EBME. One area of interest is the development of new phenethylamines with higher affinity for serotonin receptors. Another area of interest is the study of the long-term effects of EBME on the brain and other physiological systems. Additionally, research could be conducted on the potential therapeutic uses of EBME, such as in the treatment of mood disorders or addiction.
Conclusion
In conclusion, EBME is a chemical compound that has been widely used in scientific research. It has a high affinity for serotonin receptors and has been found to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, it remains a useful tool for studying the structure-activity relationship of phenethylamines and the role of serotonin in various physiological processes. Further research is needed to fully understand the mechanism of action and potential therapeutic uses of EBME.
合成法
The synthesis of EBME involves the condensation of 4-methoxyphenylacetone with 2-ethoxybenzylamine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain the final compound as a white crystalline powder.
科学的研究の応用
EBME has been used in scientific research as a tool to study the structure-activity relationship of phenethylamines. It has been found to have a high affinity for serotonin receptors and has been used to study the role of serotonin in various physiological processes. EBME has also been used to study the effects of phenethylamines on dopamine receptors and has been found to have a moderate affinity for these receptors.
特性
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-3-21-18-7-5-4-6-16(18)14-19-13-12-15-8-10-17(20-2)11-9-15;/h4-11,19H,3,12-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFZTZHYTURMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNCCC2=CC=C(C=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-nitrophenyl)vinyl]-8-quinolinol](/img/structure/B5375066.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B5375070.png)


![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5375092.png)
![3-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5375095.png)

![4-[2-(allyloxy)-3,5-dibromobenzylidene]-1-(4-iodophenyl)-3,5-pyrazolidinedione](/img/structure/B5375109.png)
![N-methyl-N-{2-[(2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]ethyl}methanesulfonamide](/img/structure/B5375117.png)
![N~1~-(4-fluoro-2-methylphenyl)-N~2~-[(pyridin-3-yloxy)acetyl]alaninamide](/img/structure/B5375121.png)
![4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B5375122.png)
![2-chloro-4,5-difluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5375130.png)

![2-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)quinoline-4-carboxylic acid](/img/structure/B5375171.png)